molecular formula C13H15F3N2O2 B8483336 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B8483336
M. Wt: 288.27 g/mol
InChI Key: XJHPUMPVDNFTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group and a piperazine ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a suitable benzoic acid derivative. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H15F3N2O2/c1-17-2-4-18(5-3-17)11-7-9(12(19)20)6-10(8-11)13(14,15)16/h6-8H,2-5H2,1H3,(H,19,20)

InChI Key

XJHPUMPVDNFTLW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 50 mL dioxane, 25 mL water and 18.75 mL 2M aqueous sodium hydroxide solution is added to 3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-benzonitrile (2.69 g, 10 mmol) and the reaction mixture shaken for 16 hours at 95° C. After cooling, the mixture is evaporated to dryness under reduced pressure. The resulting residue is treated with water, the pH adjusted to ˜5-6 with 2M hydrochloric acid. The precipitate is filtered off and the filtrate extracted twice with n-butanol. The combined organic extracts are evaporated to yield the title compound as a solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.75 mL
Type
reactant
Reaction Step Two
Name
3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-benzonitrile
Quantity
2.69 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

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